molecular formula C21H17NO3 B14483110 1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one CAS No. 65771-75-7

1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one

Cat. No.: B14483110
CAS No.: 65771-75-7
M. Wt: 331.4 g/mol
InChI Key: DYLDJCITEGWLFN-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one is a complex organic compound that belongs to the class of dihydroxyanthraquinones. This compound is characterized by its anthracene core, which is substituted with hydroxyl groups and a pyridinyl ethyl side chain. It is known for its significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the anthracene core, followed by the introduction of hydroxyl groups at the 1 and 8 positions. The pyridinyl ethyl side chain is then attached through a series of substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The hydroxyl groups and the pyridinyl ethyl side chain can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a key intermediate in the development of pharmaceutical agents, particularly in the treatment of skin disorders like psoriasis.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups and the anthracene core play a crucial role in its biological activity. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), which induce oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one can be compared with other dihydroxyanthraquinones, such as:

Properties

CAS No.

65771-75-7

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

1,8-dihydroxy-10-(2-pyridin-4-ylethyl)-10H-anthracen-9-one

InChI

InChI=1S/C21H17NO3/c23-17-5-1-3-15-14(8-7-13-9-11-22-12-10-13)16-4-2-6-18(24)20(16)21(25)19(15)17/h1-6,9-12,14,23-24H,7-8H2

InChI Key

DYLDJCITEGWLFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2CCC4=CC=NC=C4)C=CC=C3O

Origin of Product

United States

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